REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH:18]([CH3:20])[CH3:19]>C(#N)C>[CH3:19][CH:18]([N:1]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=[N:2]1)[CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1C(=O)OCC
|
Name
|
cesium carbonate
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.714 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
0.714 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
0.714 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred under nitrogen at 20° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred under nitrogen at 20° C. for 5 h
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (30 ml) and DCM (30 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
separated by hydrophobic frit
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by chromatography on silica gel (70 g silica)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate in cyclohexane over 30 min
|
Duration
|
30 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1N=CC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |